1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-19-9-17-18-16(19)26(22,23)12-4-6-20(7-5-12)15(21)11-2-3-13-14(8-11)25-10-24-13/h2-3,8-9,12H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZVHPFPPBEUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the triazole ring: The triazole ring can be synthesized via a cycloaddition reaction involving an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or bacterial proliferation .
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzodioxole carbonyl distinguishes it from analogs with simpler aryl groups (e.g., methoxyphenyl in or chlorophenyl in ). This group may enhance π-π stacking in hydrophobic binding pockets.
- Simpler analogs like 4-(4-methyl-1,2,4-triazol-3-yl)piperidine (MW: 166.22) lack the benzodioxole and sulfonyl groups, resulting in lower molecular weight and likely reduced target affinity .
Physicochemical Properties
Notes:
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.5 g/mol. The structure features a benzodioxole moiety, a piperidine ring, and a triazole sulfonamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O5S |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1788016-24-9 |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound has significant antimicrobial properties against various bacterial strains. It effectively inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Preliminary data suggest that it may possess anticancer activity. In vitro assays demonstrated cytotoxic effects on cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes related to cancer progression and inflammation. Notably, it shows potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression.
The biological mechanisms underlying the activities of this compound can be summarized as follows:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells, the compound induces apoptosis (programmed cell death).
- Disruption of Bacterial Cell Wall Synthesis : The sulfonamide group is believed to interfere with bacterial folate synthesis pathways, leading to bacterial cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- The presence of the benzodioxole moiety enhances lipophilicity and cellular uptake.
- Modifications on the triazole ring can significantly alter antimicrobial potency and selectivity.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy Study :
- Cytotoxicity Assay :
- Enzyme Inhibition Study :
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
Methodological Answer: The synthesis of piperidine derivatives with sulfonyl and heterocyclic substituents (e.g., triazole or benzodioxole) typically involves multi-step protocols:
Core Piperidine Functionalization :
- Sulfonylation at the 4-position using sulfonyl chlorides (e.g., 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) .
- Carbonyl introduction via coupling reactions (e.g., 2H-1,3-benzodioxole-5-carboxylic acid activated with EDCI/HOBt) .
Reaction Monitoring :
- Use TLC (Rf tracking) and HPLC (purity ≥95%) for intermediate validation .
- Optimize solvent systems (e.g., THF:acetone for click chemistry) and temperature (reflux for 24h in CuI-catalyzed reactions) .
Purification :
- Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol or iPr2O) .
Q. How should structural characterization be performed to confirm the compound’s identity?
Methodological Answer:
- NMR Spectroscopy :
- H NMR to verify piperidine ring conformation (δ 1.5–3.5 ppm for axial/equatorial protons) and sulfonyl/triazole integration .
- C NMR to confirm carbonyl (δ ~170 ppm) and aromatic carbons (δ 120–150 ppm) .
- Mass Spectrometry :
- X-ray Crystallography :
- For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystals form) .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data across similar piperidine-triazole derivatives?
Methodological Answer: Contradictions in biological data (e.g., IC variability in enzyme inhibition) may arise from:
- Structural Subtleties : Compare substituent effects using analogs (Table 1):
| Compound Modification | Observed Impact on Activity | Reference |
|---|---|---|
| 4-Methyltriazole vs. benzodioxole | ↑ Hydrophobicity → Enhanced binding | |
| Piperidine N-substitution | Altered conformational flexibility |
- Assay Conditions :
- Standardize buffer pH (e.g., sodium acetate pH 4.6 ) and solvent (DMSO concentration ≤1% v/v) .
- Validate target specificity using knockout models or competitive binding assays .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Analog Synthesis :
- Systematic variation of substituents (e.g., benzodioxole → fluorobenzyl , triazole → thiazolidinone ).
- Computational Modeling :
- Data Correlation :
- Plot logP vs. IC to identify hydrophobicity-activity trends .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation :
- Protein precipitation with acetonitrile (1:3 v/v) or SPE (C18 cartridges) to reduce matrix interference .
- Chromatography :
- Use a C18 column (5µm, 150mm) with mobile phase: methanol/buffer (65:35, pH 6.5 ).
- Retention time: ~8–10 min (λ = 254 nm) .
- Validation :
- Linearity (R >0.99), LOD/LOQ (≤10 ng/mL), and recovery (85–115%) per ICH guidelines .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields (e.g., 39% vs. 71% in similar protocols)?
Methodological Answer: Yield variability may stem from:
- Reagent Purity : Use freshly distilled triethylamine to avoid amine degradation .
- Catalyst Efficiency : Compare CuI (10 mol% ) vs. Pd-based catalysts in coupling steps .
- Workup Protocols :
- Acid-base partitioning (e.g., citric acid/NaHCO washes) to remove unreacted starting materials .
- Solvent selection for recrystallization (e.g., EtOH vs. iPr2O) .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
